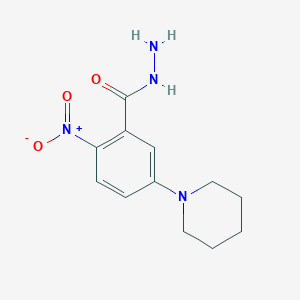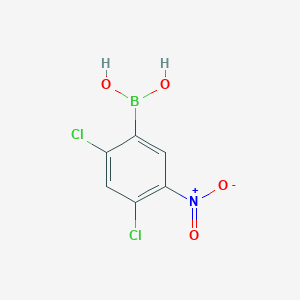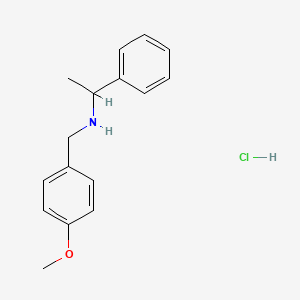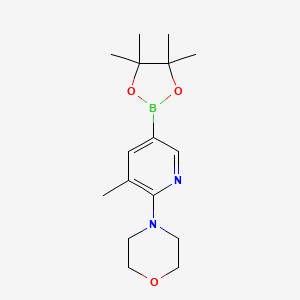
Clorhidrato de (3,4-dimetoxi-bencil)-ciclopentil-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mecanismo De Acción
Target of Action
The compound contains abenzylic position , which is known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. Depending on the classification of the alkyl halide portion of the molecule and the solvent used, the mechanism could be either SN1 or SN2 . In these reactions, a nucleophile substitutes for a halogen at the benzylic position .
Biochemical Pathways
The compound’s structure suggests that it may participate in reactions at the benzylic position, which can lead to various downstream effects .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This could potentially impact the compound’s bioavailability.
Result of Action
The compound’s structure suggests that it may participate in reactions at the benzylic position, leading to various downstream effects .
Action Environment
The action of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group, which acts as a protective group for the thiol moiety, becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Análisis Bioquímico
Biochemical Properties
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride and these biomolecules can lead to changes in biochemical pathways and cellular processes .
Cellular Effects
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of proteins involved in signaling cascades, leading to altered cellular responses. Additionally, Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can impact the expression of genes related to metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For instance, Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride may inhibit the activity of certain enzymes, resulting in the accumulation or depletion of specific metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can cause adverse effects on organ function and overall health .
Metabolic Pathways
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. The presence of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can alter the balance of metabolic pathways, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can influence its activity and function, as well as its overall bioavailability within the organism .
Subcellular Localization
The subcellular localization of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells determines its specific biochemical effects .
Métodos De Preparación
The synthesis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and 3,4-dimethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Process: Cyclopentylamine reacts with 3,4-dimethoxybenzyl chloride to form Cyclopentyl-(3,4-dimethoxy-benzyl)-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Comparación Con Compuestos Similares
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can be compared with other similar compounds, such as:
Cyclopentyl-(3,4-dimethoxy-phenyl)-amine hydrochloride: Similar structure but with a phenyl group instead of a benzyl group.
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine sulfate: Similar structure but with a sulfate salt instead of a hydrochloride salt.
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine acetate: Similar structure but with an acetate salt instead of a hydrochloride salt.
The uniqueness of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIWSMCZOQHSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662956 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210291-83-1 | |
| Record name | N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)








